2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid
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Overview
Description
2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid is an organic compound that features a nicotinic acid core substituted with a chloro group and a bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the chloro and trifluoromethyl groups but lacks the bis(trifluoromethyl)phenyl group.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains similar trifluoromethyl groups but differs in its core structure.
Uniqueness
2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid is unique due to the combination of its nicotinic acid core with both chloro and bis(trifluoromethyl)phenyl groups.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6NO2/c15-11-10(12(23)24)3-7(5-22-11)6-1-8(13(16,17)18)4-9(2-6)14(19,20)21/h1-5H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOGKCFBJYPYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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